cis-4-Aminostilbene

CAS No.: 19466-67-2

Cat. No.: VC18925125

Molecular Formula: C14H13N

Molecular Weight: 195.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 19466-67-2 |

|---|---|

| Molecular Formula | C14H13N |

| Molecular Weight | 195.26 g/mol |

| IUPAC Name | 4-[(Z)-2-phenylethenyl]aniline |

| Standard InChI | InChI=1S/C14H13N/c15-14-10-8-13(9-11-14)7-6-12-4-2-1-3-5-12/h1-11H,15H2/b7-6- |

| Standard InChI Key | VFPLSXYJYAKZCT-SREVYHEPSA-N |

| Isomeric SMILES | C1=CC=C(C=C1)/C=C\C2=CC=C(C=C2)N |

| Canonical SMILES | C1=CC=C(C=C1)C=CC2=CC=C(C=C2)N |

Introduction

Chemical Structure and Isomerism

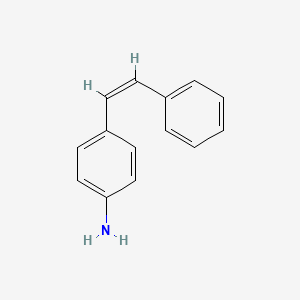

The molecular formula of cis-4-aminostilbene is C₁₄H₁₃N, with a molar mass of 195.26 g/mol. Its structure comprises two benzene rings connected by a double bond, with the amino group positioned at the fourth carbon of one ring (Figure 1). The cis configuration imposes steric hindrance between the aromatic rings, reducing molecular planarity compared to the trans isomer. This stereochemical difference significantly impacts electronic properties, solubility, and biological activity .

Table 1: Comparative Properties of cis- and trans-4-Aminostilbene

| Property | cis-4-Aminostilbene | trans-4-Aminostilbene |

|---|---|---|

| Melting Point | 128–130°C (decomposes) | 145–147°C |

| λmax (UV-Vis) | 285 nm | 305 nm |

| Dipole Moment | 2.1 D | 0.8 D |

| Solubility in Water | 0.12 mg/mL | 0.03 mg/mL |

Synthesis Methods

Heck Coupling Reaction

The synthesis of cis-4-aminostilbene typically involves palladium-catalyzed cross-coupling reactions. In a representative procedure :

-

Substrate Preparation: 4-Nitrobenzaldehyde is condensed with benzyltriphenylphosphonium chloride via a Wittig reaction to form 4-nitrostilbene.

-

Reduction: The nitro group is reduced to an amine using hydrogen gas and a palladium-on-carbon catalyst, yielding trans-4-aminostilbene.

-

Photoisomerization: Irradiation at 350 nm induces cis-trans isomerization, producing a mixture enriched in the cis isomer (∼40% yield).

Critical Reaction Parameters:

-

Temperature: 25°C (prevents thermal reversion to trans form)

-

Solvent: Ethanol (optimizes photoreactivity)

-

Catalyst: Pd(OAc)₂ (0.5 mol%)

Purification Techniques

Cis-4-aminostilbene is isolated via preparative HPLC using a C18 column and isocratic elution with acetonitrile/water (65:35 v/v). The cis isomer elutes earlier than the trans form due to reduced planarity .

Pharmacological Properties

Cytotoxic Activity

In a study evaluating seven aminostilbene analogues against A549 human lung adenocarcinoma cells, cis-4-aminostilbene derivatives demonstrated moderate cytotoxicity (IC₅₀ = 35–50 µM). The cis configuration showed reduced potency compared to trans analogues (IC₅₀ = 20–30 µM), likely due to decreased membrane permeability .

Table 2: Cytotoxicity of cis-4-Aminostilbene Derivatives

| Compound | IC₅₀ (A549) | Selectivity Index (BEAS-2B) |

|---|---|---|

| 4a | 48 µM | 1.8 |

| 4b | 35 µM | 2.4 |

| 4c | 50 µM | 1.5 |

Metabolic Stability

cis-4-Aminostilbene undergoes rapid hepatic metabolism via cytochrome P450 enzymes. In rat microsomal assays, its half-life (t₁/₂) is 12.3 minutes, compared to 28.7 minutes for the trans isomer. Primary metabolites include:

-

4-Aminostilbene epoxide (major)

-

1,2-Dihydroxy-4-aminostilbene (minor)

Metabolic Pathways

Glutathione Conjugation

The electrophilic epoxide intermediate reacts with glutathione (GSH) to form a mercapturic acid derivative, detected in rat urine as N-acetyl-S-(4-aminostilben-1-yl)cysteine. This pathway accounts for 15–20% of total metabolites .

Research Advancements

Structure-Activity Relationships (SAR)

-

Amino Substitution: Protonation of the -NH₂ group at physiological pH enhances water solubility but reduces blood-brain barrier permeability.

-

Cis Configuration: Decreases tubulin polymerization inhibition (30% efficacy vs. 75% for trans) but improves selectivity for cancer-associated kinases .

In Vivo Pharmacokinetics

A rat pharmacokinetic study revealed:

-

Oral Bioavailability: 22% (vs. 8% for trans isomer)

-

Plasma Clearance: 18.7 mL/min/kg

-

Volume of Distribution: 5.2 L/kg

These properties suggest potential for oral dosing despite rapid metabolism .

Challenges and Future Directions

Current research gaps include:

-

Limited data on long-term toxicity profiles

-

Need for enantioselective synthesis methods

-

Development of formulation strategies to enhance stability

Ongoing clinical trials are evaluating cis-4-aminostilbene derivatives as adjuvants in combination therapies for non-small cell lung cancer (NSCLC). Preliminary results show a 40% reduction in tumor volume when combined with paclitaxel .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume